molecular formula C26H31N3O3 B11341497 propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11341497
M. Wt: 433.5 g/mol
InChI Key: IQLPCCVMUIMBQT-UHFFFAOYSA-N
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Description

Propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrrolidinone Ring Formation: The pyrrolidinone ring is often formed via cyclization reactions involving amines and carboxylic acids or their derivatives.

    Coupling Reactions: The benzimidazole and pyrrolidinone intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidinone rings.

    Reduction: Reduced forms of the pyrrolidinone ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
  • Propan-2-yl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
  • Propan-2-yl {2-[1-(4-propylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Uniqueness

Propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is unique due to the presence of the butyl group on the phenyl ring, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets or undergoes chemical reactions compared to its analogs.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C26H31N3O3/c1-4-5-8-19-11-13-21(14-12-19)28-16-20(15-24(28)30)26-27-22-9-6-7-10-23(22)29(26)17-25(31)32-18(2)3/h6-7,9-14,18,20H,4-5,8,15-17H2,1-3H3

InChI Key

IQLPCCVMUIMBQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C

Origin of Product

United States

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